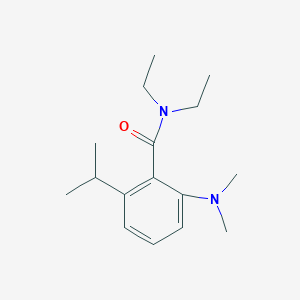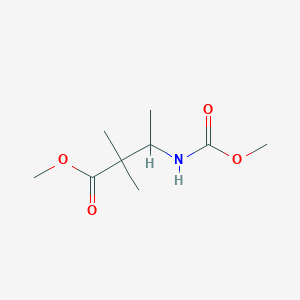
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Alkyne Intermediate: The synthesis begins with the preparation of 4-chlorophenylacetylene through the reaction of 4-chlorobenzyl chloride with sodium acetylide.
Coupling Reaction: The alkyne intermediate is then coupled with phenylacetylene in the presence of a palladium catalyst to form the desired but-3-yn-1-yl intermediate.
Triazole Formation: The final step involves the cyclization of the but-3-yn-1-yl intermediate with hydrazine hydrate to form the triazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The triazole ring can participate in cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various substituted triazoles and their derivatives.
Applications De Recherche Scientifique
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential drug targets.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids or proteins, leading to the disruption of cellular processes and ultimately cell death . The compound’s triazole ring is crucial for its binding affinity and specificity towards these molecular targets.
Comparaison Avec Des Composés Similaires
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazole: This compound lacks the but-3-yn-1-yl and chlorophenyl groups, resulting in different biological activities and chemical properties.
4-(1-Phenylbut-3-yn-1-yl)-4H-1,2,4-triazole: This compound lacks the chlorophenyl group, which may affect its binding affinity and specificity towards molecular targets.
4-(1-(4-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-1,2,3-triazole: This compound has a different triazole ring structure, leading to variations in its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
88557-71-5 |
|---|---|
Formule moléculaire |
C18H14ClN3 |
Poids moléculaire |
307.8 g/mol |
Nom IUPAC |
4-[1-(4-chlorophenyl)-1-phenylbut-3-ynyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14ClN3/c1-2-12-18(22-13-20-21-14-22,15-6-4-3-5-7-15)16-8-10-17(19)11-9-16/h1,3-11,13-14H,12H2 |
Clé InChI |
KWXBHKBLJMLHKQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)N3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


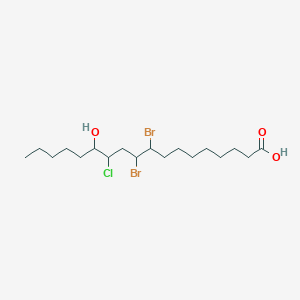

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

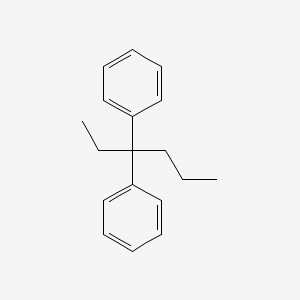
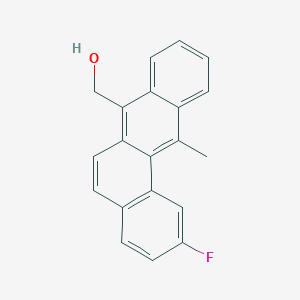
![Adenosine, N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-](/img/structure/B14402542.png)
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
